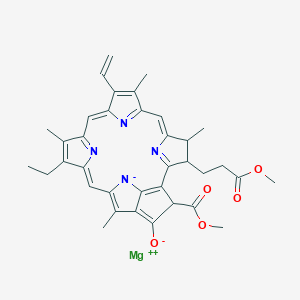
Mequidox
Overview
Description
Mequidox, also known as 2-(hydroxymethyl)-3-methylquinoxaline 1,4-dioxide, is a broad-spectrum antibacterial agent. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is known for its effectiveness against both gram-positive and gram-negative bacteria, making it a valuable tool in the prevention and treatment of various bacterial diseases in livestock .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mequidox is synthesized using o-nitroaniline and acetylacetone as starting materials. The synthesis involves an oxidation reaction followed by a condensation reaction. The oxidation reaction is carried out in the presence of an oxidant, a dispersant, and a catalyst. The dispersant ensures a uniform solution, and the catalyst, often a KOH/eggshell compound, provides a slow release of KOH, prolonging the reaction time .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving production efficiency. The final product is typically purified through crystallization and filtration processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Mequidox undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antibacterial activity and its ability to interact with bacterial DNA.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent in the synthesis of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to modify the quinoxaline ring structure.
Substitution: Various nucleophiles can be introduced to the quinoxaline ring under acidic or basic conditions to form different derivatives.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different antibacterial properties and applications .
Scientific Research Applications
Mequidox has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound in the study of quinoxaline derivatives and their chemical properties.
Mechanism of Action
Mequidox exerts its antibacterial effects by inhibiting the synthesis of deoxyribonucleic acid (DNA) in bacteria. It induces apoptosis and DNA damage, leading to the death of bacterial cells. The compound targets bacterial DNA and interferes with its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound of mequidox, known for its antibacterial properties.
Carbadox: Another quinoxaline derivative used in veterinary medicine with similar antibacterial activity.
Olaquindox: A related compound with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its broad-spectrum antibacterial activity and its effectiveness against both gram-positive and gram-negative bacteria. Its ability to induce DNA damage and apoptosis in bacterial cells sets it apart from other antibacterial agents .
Properties
IUPAC Name |
(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRHTYDFTZJMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168667 | |
| Record name | Mequidox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16915-79-0 | |
| Record name | MEQUIDOX | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mequidox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEQUIDOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV6363I81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the paper for Mequidox?
A1: The paper highlights that the described synthetic method for this compound, starting from 2-nitroaniline, offers advantages in terms of control and scalability. [] This suggests that the method could be suitable for both laboratory research and larger-scale industrial production of the compound.
Q2: What are the potential implications of having an efficient synthetic method for this compound?
A2: An efficient synthesis is crucial for further research and potential applications of this compound. [] Easier access to the compound could facilitate studies exploring its biological activity, mechanism of action, and potential uses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)

![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B95195.png)









